molecular formula C12H22O3 B14348127 Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate CAS No. 92037-87-1

Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate

Cat. No.: B14348127
CAS No.: 92037-87-1
M. Wt: 214.30 g/mol
InChI Key: OFWUUGBZTLFMAW-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxyethyl group may interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the cyclobutyl ring.

    Methyl butyrate: Another ester with a different alkyl group and structure.

    Isopropyl butyrate: An ester with a branched alkyl group.

Uniqueness

Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is unique due to its cyclobutyl ring and hydroxyethyl group, which confer distinct chemical and physical properties

Properties

CAS No.

92037-87-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate

InChI

InChI=1S/C12H22O3/c1-5-15-11(14)7-9-6-10(8(2)13)12(9,3)4/h8-10,13H,5-7H2,1-4H3

InChI Key

OFWUUGBZTLFMAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1(C)C)C(C)O

Origin of Product

United States

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